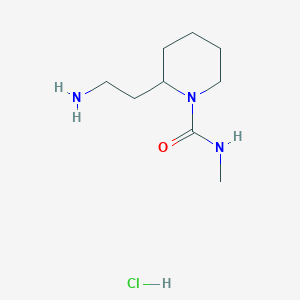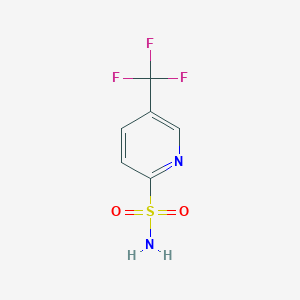
3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound. X-ray crystallography can provide a detailed 3D structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Larvicidal and Antimicrobial Activities
Research into novel triazinone derivatives, closely related to the specified compound, has demonstrated their potential in inhibiting the growth of bacterial and fungal pathogens and displaying mosquito larvicidal activity. This highlights the significance of such compounds in developing new pesticides and antimicrobial agents (C. Kumara et al., 2015).
Photophysical Properties and Fluorescent Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes exhibit excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These findings indicate their usefulness in the development of fluorescent materials and dyes for various applications, enhancing our understanding of molecular design for optimal photophysical characteristics (Kan Zhang et al., 2017).
Organic Light Emitting Diodes (OLEDs)
The synthesis and characterization of donor-acceptor-donor compounds, incorporating carbazole donors and thiadiazole acceptors, reveal their potential application in OLEDs. The modification of electronic properties through the introduction of tert-butyl groups has shown to enhance the photoluminescence quantum yield, indicating the relevance of such compounds in the development of high-performance OLED materials (Renata Rybakiewicz et al., 2020).
Anticancer Activity
The design and synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups have demonstrated significant in vitro anticancer activity against various human cancer cell lines. This research underscores the therapeutic potential of benzamide derivatives in cancer treatment, offering insights into novel anticancer drug development (S. Tiwari et al., 2017).
Synthesis and Biological Activity
Investigations into the synthesis and biological activity of various heterocyclic compounds, including those related to the specified benzamide derivative, have contributed to a broader understanding of their potential applications in medicinal chemistry. Studies focusing on their antimicrobial and nematocidal activities reveal the diverse biological relevance of these compounds, suggesting avenues for the development of new drugs and agrochemicals (G. K. Patel et al., 2015; Dan Liu et al., 2022).
作用機序
Target of Action
Similar compounds have been involved in various biological activities, including chemoselective trifluoromethylation and aralkylation of 2-n-acetylguanine .
Biochemical Pathways
Similar compounds have been involved in the synthesis of biologically active molecules, including steroid sulfatase inhibitors .
Result of Action
Similar compounds have been involved in the synthesis of near-ir solid-state fluorescent naphthooxazine dyes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-ditert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)19(27)24-21-25-20(28-26-21)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGKBMPGHYCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)
![1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide](/img/structure/B2809190.png)

![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)

![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)


![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)
